molecular formula C14H13ClN2O2 B13507667 benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate

benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate

Cat. No.: B13507667
M. Wt: 276.72 g/mol
InChI Key: BMABTFPHBRIYNO-UHFFFAOYSA-N
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Description

Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C13H12ClN2O2. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 6-chloropyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce benzyl N-[(6-chloropyridin-3-yl)methyl]amine .

Scientific Research Applications

Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include enzyme inhibition and disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C14H13ClN2O2/c15-13-7-6-12(8-16-13)9-17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)

InChI Key

BMABTFPHBRIYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)Cl

Origin of Product

United States

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